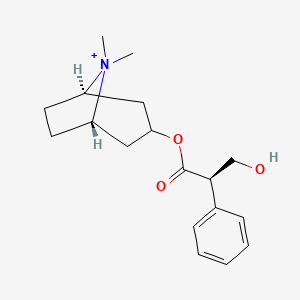

Methylatropine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methylatropine is a tropane alkaloid.

科学研究应用

Pharmacological Applications

Methylatropine is utilized in pharmacological research to investigate the effects of cholinergic antagonists on peripheral versus central nervous system activities. Its unique property of being a peripheral antagonist allows researchers to study its effects without influencing central muscarinic receptors.

Peripheral Antagonism in Animal Models

This compound has been extensively used in animal studies to understand its effects on muscarinic receptor activity. For instance, it has been shown to block the peripheral effects of cholinergic agents like scopolamine and atropine without crossing the blood-brain barrier. This characteristic makes it particularly valuable in studies examining peripheral muscarinic toxicity.

Table 1: Comparative Potency of Cholinergic Antagonists

| Compound | Potency (Passive Avoidance Response) |

|---|---|

| Scopolamine | Highest |

| Atropine | Moderate |

| Methylscopolamine | Moderate |

| This compound | Lowest |

The above table illustrates the potency profile of various cholinergic antagonists based on their ability to impair passive avoidance responding in rodent models, highlighting this compound's role as a less potent agent compared to others like scopolamine .

Treatment of Peripheral Disorders

This compound has been investigated for its efficacy in treating conditions characterized by excessive cholinergic activity, such as certain types of epilepsy induced by pilocarpine. In these models, this compound effectively alleviates symptoms without affecting central nervous system functions.

Case Study: Epileptic Models

In studies involving pilocarpine-induced seizures in mice, this compound was administered to assess its impact on seizure activity and peripheral physiological responses. The results indicated that this compound could reduce total fluid secretions induced by pilocarpine while allowing seizures to occur, thus confirming its role as a peripheral antagonist .

Neurological Research

This compound’s ability to selectively block peripheral muscarinic receptors makes it an important tool in neurological research, particularly in understanding the cholinergic system's role in various disorders.

Cognitive Function Studies

Research has demonstrated that this compound can influence cognitive functions in animal models. For example, it has been used to assess memory retention deficits when administered intracerebrally, revealing insights into how peripheral cholinergic blockade affects learning and memory processes.

Table 2: Effects of this compound on Cognitive Functions

| Study Type | Dosage (mg/kg) | Effects Observed |

|---|---|---|

| Passive Avoidance | 10-100 | Impaired retention at higher doses |

| Intracerebral Administration | 0.01 | Significant memory deficits observed |

These findings suggest that while this compound is inactive when delivered peripherally, it can produce significant cognitive effects when administered directly into the central nervous system .

Veterinary Medicine Applications

In veterinary contexts, this compound is employed for its anticholinergic properties to manage conditions such as bradycardia and excessive salivation in animals undergoing anesthesia.

Anesthetic Protocols

Veterinary anesthetists utilize this compound to counteract bradycardia during surgical procedures. Its effectiveness in managing heart rate and salivation has made it a staple in veterinary anesthesia protocols.

Case Study: Anesthesia Management

A study involving dogs undergoing elective surgeries demonstrated that preoperative administration of this compound significantly reduced salivation and stabilized heart rates compared to control groups receiving no anticholinergic treatment .

属性

CAS 编号 |

57-69-2 |

|---|---|

分子式 |

C18H26NO3+ |

分子量 |

304.4 g/mol |

IUPAC 名称 |

[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C18H26NO3/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13/h3-7,14-17,20H,8-12H2,1-2H3/q+1/t14-,15+,16?,17-/m0/s1 |

InChI 键 |

PIPAJLPNWZMYQA-WFVVYAPDSA-N |

SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |

手性 SMILES |

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3)C |

规范 SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |

同义词 |

8-methylatropinium nitrate atropine iodomethylate atropine methonitrate atropine methylbromide methyl atropine methylatropine methylatropine bromide methylatropine iodide methylatropine iodide, (endo-(+-))-isomer methylatropine iodide, (endo-3(R))-isomer methylatropine iodide, (endo-3(S))-isomer methylatropine iodide, 3H-labeled, (endo-(+-))-isomer methylatropine nitrate methylatropine nitrate, (endo-(+-))-isomer methylatropine nitrite, (endo-(+-))-isomer methylatropine sulfate (2:1), (endo-(+-))-isomer methylatropine, endo-3(R)-isomer methylatropine, endo-3(S)-isomer N-methylatropine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。